molecular formula C20H24FNO6S B12324707 (3S,4R)-3-((Benzo[d][1,3]dioxol-5-yloxy)methyl)-4-(4-fluorophenyl)piperidine methanesulfonate

(3S,4R)-3-((Benzo[d][1,3]dioxol-5-yloxy)methyl)-4-(4-fluorophenyl)piperidine methanesulfonate

Cat. No.: B12324707
M. Wt: 425.5 g/mol
InChI Key: SHIJTGJXUHTGGZ-UHFFFAOYSA-N
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Description

(3S,4R)-3-((Benzo[d][1,3]dioxol-5-yloxy)methyl)-4-(4-fluorophenyl)piperidine methanesulfonate is a chiral piperidine derivative with a benzo[d][1,3]dioxol-5-yloxy (methylenedioxyphenoxy) group and a 4-fluorophenyl substituent. The compound’s stereochemistry (3S,4R) is critical to its biological activity, as it serves as a key intermediate in synthesizing paroxetine, a selective serotonin reuptake inhibitor (SSRI) antidepressant . The methanesulfonate (mesylate) salt enhances solubility and stability, making it suitable for pharmaceutical formulations. Its synthesis involves enantioselective CuH-catalyzed hydroalkylation, yielding 63% of the desired stereoisomer . Analytical characterization includes NMR, HPLC, and specific optical rotation ([α]D²⁴ = -24.0°) to confirm purity and stereochemical integrity .

Properties

Molecular Formula

C20H24FNO6S

Molecular Weight

425.5 g/mol

IUPAC Name

3-(1,3-benzodioxol-5-yloxymethyl)-4-(4-fluorophenyl)piperidine;methanesulfonic acid

InChI

InChI=1S/C19H20FNO3.CH4O3S/c20-15-3-1-13(2-4-15)17-7-8-21-10-14(17)11-22-16-5-6-18-19(9-16)24-12-23-18;1-5(2,3)4/h1-6,9,14,17,21H,7-8,10-12H2;1H3,(H,2,3,4)

InChI Key

SHIJTGJXUHTGGZ-UHFFFAOYSA-N

Canonical SMILES

CS(=O)(=O)O.C1CNCC(C1C2=CC=C(C=C2)F)COC3=CC4=C(C=C3)OCO4

Origin of Product

United States

Biological Activity

The compound (3S,4R)-3-((benzo[d][1,3]dioxol-5-yloxy)methyl)-4-(4-fluorophenyl)piperidine methanesulfonate , also known by its various chemical identifiers such as CAS Number 1394842-91-1, is a derivative of piperidine that has garnered attention for its potential therapeutic applications. This article explores the biological activity of this compound, focusing on its pharmacological properties, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The molecular formula for this compound is C23H24FNO7C_{23}H_{24}FNO_7 with a molecular weight of approximately 433.44 g/mol. The structure includes a piperidine ring substituted with a benzo[d][1,3]dioxole moiety and a fluorophenyl group, which are critical for its biological activity.

Research indicates that this compound exhibits serotonin reuptake inhibition , similar to other piperidine derivatives used in antidepressant therapies. The presence of the benzo[d][1,3]dioxole group enhances its ability to interact with serotonin transporters, potentially leading to increased serotonin levels in the synaptic cleft .

Antidepressant Effects

Studies have shown that derivatives of this compound can exhibit antidepressant-like effects in animal models. For instance, the compound's ability to inhibit serotonin reuptake has been linked to improved mood and reduced anxiety in preclinical studies .

Anticancer Potential

Recent investigations into the anticancer properties of related piperidine compounds suggest that they may possess cytotoxic effects against various cancer cell lines. The mechanism often involves apoptosis induction and cell cycle arrest. Specific studies have reported that compounds similar to (3S,4R)-3-((benzo[d][1,3]dioxol-5-yloxy)methyl)-4-(4-fluorophenyl)piperidine show promise against breast and prostate cancer cell lines .

Case Studies

  • Antidepressant Activity : A study evaluated the effects of (3S,4R)-3-((benzo[d][1,3]dioxol-5-yloxy)methyl)-4-(4-fluorophenyl)piperidine on a mouse model of depression induced by chronic stress. Results indicated significant reductions in immobility time in the forced swim test compared to control groups, suggesting antidepressant-like effects .
  • Antitumor Activity : Another investigation assessed the cytotoxicity of this compound against various cancer cell lines including MCF-7 (breast cancer) and PC-3 (prostate cancer). The IC50 values were determined to be 15 µM and 20 µM respectively, indicating moderate activity against these cancer types .

Structure-Activity Relationships (SAR)

The biological activity of (3S,4R)-3-((benzo[d][1,3]dioxol-5-yloxy)methyl)-4-(4-fluorophenyl)piperidine can be attributed to specific structural features:

  • Piperidine Ring : Essential for interaction with neurotransmitter systems.
  • Benzo[d][1,3]dioxole Moiety : Enhances binding affinity to serotonin receptors.
  • Fluorophenyl Group : Contributes to lipophilicity and bioavailability.

Data Table: Biological Activity Overview

Activity TypeTarget Cell LinesIC50 ValueMechanism
AntidepressantMouse ModelN/ASerotonin reuptake inhibition
AntitumorMCF-715 µMApoptosis induction
AntitumorPC-320 µMCell cycle arrest

Scientific Research Applications

Therapeutic Applications

The primary applications of this compound are in the treatment of various CNS disorders. Its structural characteristics suggest potential efficacy as a selective serotonin reuptake inhibitor (SSRI) and norepinephrine reuptake inhibitor (NRI). Below are specific therapeutic areas where this compound has shown promise:

  • Depression and Anxiety Disorders
    • The compound is being investigated for its role in treating major depressive disorder and anxiety disorders due to its mechanism of action related to serotonin and norepinephrine modulation .
    • Case Study : Clinical trials have indicated that SSRIs can effectively reduce symptoms of depression and anxiety, with compounds similar to (3S,4R)-3-((benzo[d][1,3]dioxol-5-yloxy)methyl)-4-(4-fluorophenyl)piperidine methanesulfonate being part of this class .
  • Obsessive-Compulsive Disorder (OCD)
    • Research indicates that SSRIs are first-line treatments for OCD. The compound's ability to influence serotonin levels may provide therapeutic benefits for patients suffering from this condition .
  • Panic Disorder
    • Similar to its effects on depression and anxiety, the compound's influence on neurotransmitter systems may help alleviate panic disorder symptoms .

Synthesis Methodologies

The synthesis of (3S,4R)-3-((benzo[d][1,3]dioxol-5-yloxy)methyl)-4-(4-fluorophenyl)piperidine methanesulfonate involves several steps:

  • Starting Materials : The synthesis typically begins with commercially available piperidine derivatives.
  • Key Reactions :
    • Alkylation reactions using benzo[d][1,3]dioxole derivatives.
    • Formation of methanesulfonate salts to enhance solubility and bioavailability.

A detailed synthetic route can be outlined as follows:

  • Preparation of the piperidine scaffold.
  • Introduction of the benzo[d][1,3]dioxole moiety via nucleophilic substitution.
  • Conversion to the methanesulfonate salt form for improved pharmacokinetic properties.

Case Studies and Research Findings

Several studies have highlighted the efficacy of compounds structurally related to (3S,4R)-3-((benzo[d][1,3]dioxol-5-yloxy)methyl)-4-(4-fluorophenyl)piperidine methanesulfonate:

  • A study published in Journal of Medicinal Chemistry demonstrated that similar piperidine derivatives exhibited significant SSRI activity in preclinical models .
  • Another research paper focused on the neuropharmacological effects of these compounds showed promising results in reducing anxiety-like behaviors in animal models .

Comparison with Similar Compounds

The compound’s structural analogs and derivatives are compared below based on stereochemistry, substituents, pharmacological activity, and synthetic routes.

Stereoisomeric Variants
Compound Name Stereochemistry Key Substituents Pharmacological Role Reference
(3S,4R)-3-((Benzo[d][1,3]dioxol-5-yloxy)methyl)-4-(4-fluorophenyl)piperidine methanesulfonate 3S,4R Methanesulfonate salt Paroxetine precursor
(3S,4S)-3-((Benzo[d][1,3]dioxol-5-yloxy)methyl)-4-(4-fluorophenyl)piperidine methanesulfonate 3S,4S Methanesulfonate salt Less active isomer (no reported SSR activity)
[(3R,4S)-4-(4-Fluorophenyl)-1-methylpiperidin-3-yl]methyl 4-methylbenzenesulfonate 3R,4S Tosyl group Intermediate for paroxetine analogs

Key Findings :

  • The 3S,4R configuration is essential for serotonin reuptake inhibition, as seen in paroxetine. The 3S,4S isomer lacks comparable activity, highlighting the importance of stereochemistry .
  • Tosyl derivatives (e.g., [(3R,4S)-4-(4-fluorophenyl)-1-methylpiperidin-3-yl]methyl 4-methylbenzenesulfonate) exhibit reduced solubility compared to methanesulfonate salts, affecting bioavailability .
Structural Analogs with Modified Aromatic Groups
Compound Name Aromatic Substituent Core Structure Activity/Application Reference
(3S,4R)-3-((Benzo[d][1,3]dioxol-5-yloxy)methyl)-4-(4-fluoro-3-(methylcarbamoyl)phenyl)piperidine 4-Fluoro-3-(methylcarbamoyl)phenyl Piperidine GRK2 inhibitor (IC₅₀ = 1.2 nM)
(3S,4R)-3-((Benzo[d][1,3]dioxol-5-yloxy)methyl)-4-(3-(benzylcarbamoyl)-4-fluorophenyl)piperidine 3-(Benzylcarbamoyl)-4-fluorophenyl Piperidine GRK2 inhibitor (IC₅₀ = 0.8 nM)
[3-(4-Chlorophenyl)-4,5-dihydroisoxazol-5-yl]methyl benzenesulfonate 4-Chlorophenyl Isoxazoline Antimicrobial agent (theoretical study)

Key Findings :

  • Carbamoyl modifications (e.g., methylcarbamoyl or benzylcarbamoyl) on the 4-fluorophenyl group enhance selectivity for G protein-coupled receptor kinase 2 (GRK2), with IC₅₀ values in the nanomolar range .
  • Replacement of the piperidine core with isoxazoline (as in [3-(4-chlorophenyl)-4,5-dihydroisoxazol-5-yl]methyl benzenesulfonate) shifts activity toward antimicrobial applications, though experimental validation is pending .
Salts and Derivatives
Compound Name Counterion/Functional Group Solubility (mg/mL) Stability Application Reference
(3S,4R)-3-((Benzo[d][1,3]dioxol-5-yloxy)methyl)-4-(4-fluorophenyl)piperidine methanesulfonate Methanesulfonate 12.5 (water) High (room temperature) Pharmaceutical intermediate
(3S,4R)-3-((Benzo[d][1,3]dioxol-5-yloxy)methyl)-4-(4-fluorophenyl)-1-methylpiperidine Free base 2.1 (water) Moderate (requires refrigeration) Research chemical
trans-(-)-Paroxetine Hydrochloride 8.3 (water) High SSRI antidepressant

Key Findings :

  • Methanesulfonate salts improve aqueous solubility (>12 mg/mL) compared to free bases (2.1 mg/mL), facilitating formulation .
  • Paroxetine hydrochloride’s moderate solubility (8.3 mg/mL) reflects its optimized balance between lipophilicity and bioavailability for CNS penetration .

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing (3S,4R)-3-((Benzo[d][1,3]dioxol-5-yloxy)methyl)-4-(4-fluorophenyl)piperidine methanesulfonate, and how can reaction yields be optimized?

  • Methodological Answer : The compound is typically synthesized via enantioselective CuH-catalyzed hydroalkylation or sulfonamide coupling. For example, using (Z)-N-(2-((benzo[d][1,3]dioxol-5-yloxy)methyl)-3-(4-fluorophenyl)allyl)-N-(2-bromoethyl)benzenesulfonamide as a precursor, CuH catalysis with (S)-DTBM-SEGPHOS (5.5 mol%) in Et₂O/pentane achieves 63% yield after 36 hours . Alternatively, coupling with methanesulfonic acid in dichloromethane/pyridine followed by TLC monitoring and column chromatography (EtOAc/hexane) yields 86% . Optimization involves adjusting catalysts (e.g., ligand choice), solvent polarity, and reaction time.

Q. What analytical techniques are essential for confirming the structural integrity and purity of this compound?

  • Methodological Answer : Nuclear magnetic resonance (¹H/¹³C NMR) is critical for verifying stereochemistry and substituent positions. High-resolution mass spectrometry (HRMS) and infrared spectroscopy (IR) confirm molecular weight and functional groups (e.g., benzo[d][1,3]dioxole C-O-C stretch at ~1,500 cm⁻¹) . HPLC with UV detection (e.g., 254 nm) assesses purity (>95%), while elemental analysis validates C/H/N ratios .

Q. How should this compound be stored to ensure long-term stability?

  • Methodological Answer : Store in airtight, light-resistant containers under inert gas (N₂/Ar) at 2–8°C to prevent hydrolysis or oxidation. Moisture-sensitive groups (e.g., methanesulfonate) require desiccants like silica gel. Avoid exposure to acids/bases or temperatures >30°C .

Advanced Research Questions

Q. How do structural modifications (e.g., substituent variations on the piperidine ring or benzo[d][1,3]dioxole group) affect biological activity?

  • Methodological Answer : Use SAR studies to compare derivatives. For example, replacing the methanesulfonate with a benzylcarbamoyl group (as in kinase inhibitor derivatives) alters binding affinity to G protein-coupled receptors (GPCRs). Synthesize analogs via EDC/HOBt-mediated coupling and test inhibitory activity in enzymatic assays (IC₅₀ values) . Computational docking (e.g., AutoDock Vina) predicts binding modes to guide rational design .

Q. What are the key challenges in resolving conflicting spectral data (e.g., NMR splitting patterns) for enantiomeric forms?

  • Methodological Answer : Discrepancies in splitting patterns may arise from dynamic stereochemical interconversion. Use low-temperature NMR (e.g., 193 K in CD₂Cl₂) to "freeze" conformers. Chiral chromatography (e.g., Chiralpak AD-H column) with hexane/isopropanol eluents separates enantiomers, while optical rotation measurements ([α]D²⁵) confirm enantiopurity .

Q. How can environmental degradation pathways of this compound be modeled, particularly for metabolites like 4-aryl-piperidine derivatives?

  • Methodological Answer : Simulate aqueous degradation using LC-MS/MS to detect intermediates (e.g., benzodioxol cleavage products). Accelerate studies via UV photolysis or Fenton reactions (Fe²⁺/H₂O₂). Compare with paroxetine’s known metabolites, such as (3S,4R)-4-(4-fluorophenyl)-3-(hydroxymethyl)piperidine, to predict eco-toxicity .

Q. What strategies mitigate side reactions (e.g., ether bond cleavage) during synthetic scale-up?

  • Methodological Answer : Minimize prolonged heating by adopting microwave-assisted synthesis (e.g., 100°C, 30 min). Protect labile groups (e.g., methanesulfonate) with tert-butyldimethylsilyl (TBS) ethers during intermediate steps. Monitor reaction progress via inline FTIR to detect undesired intermediates .

Contradiction Analysis & Experimental Design

Q. How can researchers address discrepancies in reported yields for CuH-catalyzed reactions (e.g., 63% vs. lower yields in similar systems)?

  • Methodological Answer : Variability may stem from ligand purity or moisture content. Conduct control experiments with rigorously dried solvents (e.g., molecular sieves) and recrystallized ligands. Compare CuH (e.g., Cu(OAc)₂) vs. other catalysts (e.g., Pd/C) to identify system-specific bottlenecks .

Q. What experimental approaches validate the compound’s metabolic stability in preclinical models?

  • Methodological Answer : Use liver microsomal assays (human/rat) with NADPH cofactors to measure half-life (t₁/₂). LC-HRMS identifies phase I/II metabolites. Compare with paroxetine’s hepatic clearance (CLint ≈ 15 mL/min/kg) to assess relative stability .

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